REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:17][CH2:16][C:11]3(OCC[O:12]3)[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.C(O)=O.O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:9][CH2:10][C:11](=[O:12])[CH2:16][CH2:17]2)[CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
|
61.9 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)C1CCC2(OCCO2)CC1
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Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
120 mL
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 3 hours
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Duration
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3 h
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Type
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ADDITION
|
Details
|
mixed
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Type
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CUSTOM
|
Details
|
had separated into two phases
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Type
|
WASH
|
Details
|
washed sequentially with a saturated aqueous solution of sodium hydrogencarbonate and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
DISTILLATION
|
Details
|
Then the solvent of the solution was distilled off under reduced pressure
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Type
|
CUSTOM
|
Details
|
the residue was purified with a fractional operation by means of column chromatography
|
Type
|
CUSTOM
|
Details
|
silica gel as a stationary phase powder and dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |